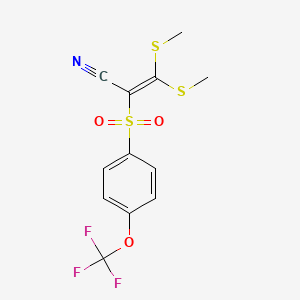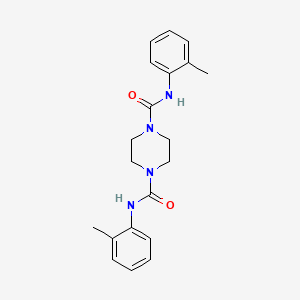
N-(2-Methylphenyl)(4-(N-(2-methylphenyl)carbamoyl)piperazinyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure details of this compound are not available in the sources I found .Chemical Reactions Analysis
Information on the chemical reactions involving this compound is not available .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the sources I found .Scientific Research Applications
DNA Interaction and Fluorescent Staining
- DNA Minor Groove Binding: The synthetic dye Hoechst 33258, which has structural similarities with N-(2-Methylphenyl)(4-(N-(2-methylphenyl)carbamoyl)piperazinyl)formamide, is known for its strong binding to the minor groove of double-stranded B-DNA. This compound and its analogs are extensively used in cellular biology for DNA staining due to their ability to enter cells readily and bind to DNA, highlighting its potential application in molecular biology and genetic analysis (Issar & Kakkar, 2013).
Environmental and Biological Activity
- Biological Effects of Formamide Derivatives: Kennedy (2001) provides a comprehensive review of the toxicology and biological effects of acetamide, formamide, and their derivatives, suggesting the importance of these compounds in biological research and their potential environmental impact. This insight might indicate the relevance of studying compounds like N-(2-Methylphenyl)(4-(N-(2-methylphenyl)carbamoyl)piperazinyl)formamide in similar contexts (Kennedy, 2001).
Pharmaceutical Research and Drug Design
- Role in Drug Design: Piperazine derivatives are known for their role in the design of antipsychotic agents. This review highlights how arylalkyl substituents, a structural feature similar to N-(2-Methylphenyl)(4-(N-(2-methylphenyl)carbamoyl)piperazinyl)formamide, can improve the potency and selectivity of agents binding at D(2)-like receptors, indicating its potential role in the development of new pharmaceuticals (Sikazwe et al., 2009).
- Piperazine-Based Anti-Mycobacterial Activity: Piperazine, as a core structural component, plays a significant role in medicinal chemistry, particularly in the development of anti-mycobacterial compounds. This review elucidates the design, rationale, and structure-activity relationship of potent piperazine-based anti-TB molecules, which may provide insights for the study and application of related compounds like N-(2-Methylphenyl)(4-(N-(2-methylphenyl)carbamoyl)piperazinyl)formamide (Girase et al., 2020).
Water Treatment and Environmental Applications
- Nanofiltration Membranes: Piperazine-based nanofiltration membranes are gaining attention due to their potential in environmental applications such as water purification. This review discusses the formation mechanisms, performance, and applications of these membranes, indicating the relevance of studying compounds like N-(2-Methylphenyl)(4-(N-(2-methylphenyl)carbamoyl)piperazinyl)formamide in the context of environmental science and technology (Shao et al., 2022).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-N,4-N-bis(2-methylphenyl)piperazine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-15-7-3-5-9-17(15)21-19(25)23-11-13-24(14-12-23)20(26)22-18-10-6-4-8-16(18)2/h3-10H,11-14H2,1-2H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMRNOQXUPSDLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCN(CC2)C(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methylphenyl)(4-(N-(2-methylphenyl)carbamoyl)piperazinyl)formamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

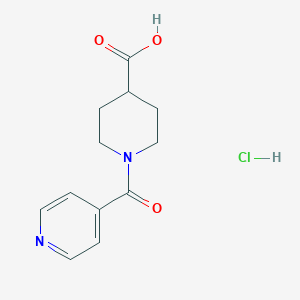
![Methyl 2-[4,5-dimethoxy-2-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]phenyl]acetate](/img/structure/B2426832.png)
![1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)benzimidazole](/img/structure/B2426833.png)

![(1R)-1-(2-Bicyclo[3.1.0]hexanyl)ethanamine](/img/structure/B2426837.png)

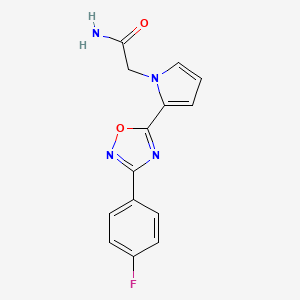
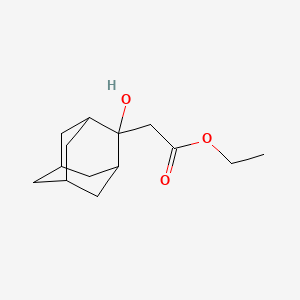
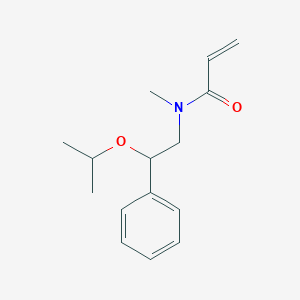

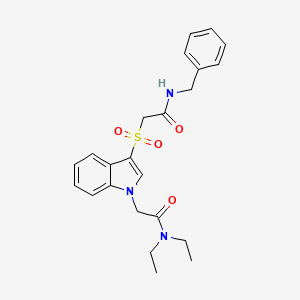
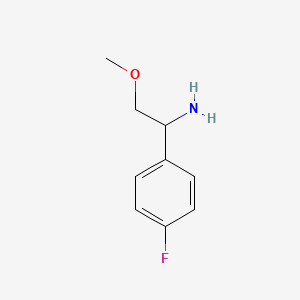
![2-benzyl-N-(5-chloro-2,4-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2426851.png)
